Butanal semicarbazone
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Overview
Description
Butanal semicarbazone is a chemical compound with the molecular formula C5H11N3O. It is a derivative of semicarbazone, which is formed by the condensation of an aldehyde or ketone with semicarbazide. This compound is known for its crystalline structure and has various applications in organic chemistry, particularly in drug design and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanal semicarbazone can be synthesized through the reaction of butanone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in an aqueous or alcoholic medium and heating the mixture to facilitate the condensation reaction. The product is then purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Butanal semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Butanal semicarbazone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in the development of anticonvulsant and antibacterial agents.
Mechanism of Action
The mechanism of action of Butanal semicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Comparison
Butanal semicarbazone is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the length of the alkyl chain in similar compounds can influence their solubility, stability, and interaction with molecular targets .
Properties
IUPAC Name |
(butylideneamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQCUYYYJZPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338307 |
Source
|
Record name | Hydrazinecarboxamide, 2-butylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-21-6 |
Source
|
Record name | Hydrazinecarboxamide, 2-butylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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